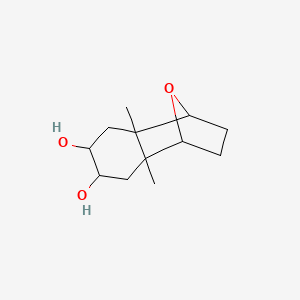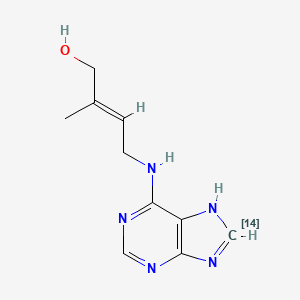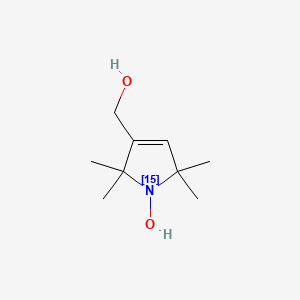
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of diverse compounds, including peptides, nucleic acids, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, alcohols, and amines. These derivatives have unique properties and applications in different fields .
Applications De Recherche Scientifique
3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N involves its ability to form strong hydrogen bonds and covalent bonds with other molecules. These interactions facilitate the formation of new bonds and the transformation of reactants into desired products. The compound acts as a catalyst in various chemical reactions, enhancing the reaction rate and yield .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy
- 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl
Uniqueness
Compared to similar compounds, 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N stands out due to its enhanced ability to form strong hydrogen bonds and its versatility in various synthetic processes. Its unique properties make it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1-hydroxy-2,2,5,5-tetramethyl(115N)pyrrol-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1 |
Clé InChI |
FSOVQIPUADDCNW-DETAZLGJSA-N |
SMILES isomérique |
CC1(C=C(C([15N]1O)(C)C)CO)C |
SMILES canonique |
CC1(C=C(C(N1O)(C)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)


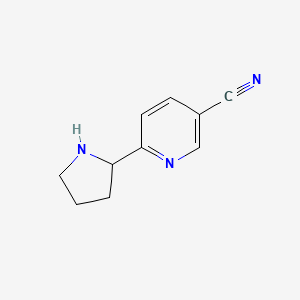

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

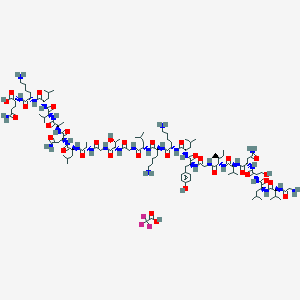
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
